![molecular formula C6H4IN3 B11869598 6-Iodoimidazo[1,2-a]pyrazine CAS No. 1208082-27-2](/img/structure/B11869598.png)
6-Iodoimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodoimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused imidazo-pyrazine core substituted with an iodine atom at the 6-position. This scaffold is notable for its versatility in medicinal chemistry, particularly due to the electron-deficient pyrazine ring, which enhances hydrogen-bonding interactions with biological targets . Imidazo[1,2-a]pyrazines are widely explored as inhibitors of enzymes like H+/K+-ATPase and cyclin-dependent kinases (CDKs), as well as antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoimidazo[1,2-a]pyrazine typically involves the iodination of imidazo[1,2-a]pyrazine One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Iodoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azidoimidazo[1,2-a]pyrazine, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
6-Iodoimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the development of bioactive molecules for studying biological pathways and disease mechanisms.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can play a crucial role in modulating the compound’s reactivity and binding affinity to its targets. detailed studies on its exact mechanism of action and molecular pathways are still ongoing.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Substituents and Their Effects:
The iodine atom in 6-iodoimidazo[1,2-a]pyrazine distinguishes it from smaller substituents (e.g., Cl, CF₃) by increasing steric hindrance, which may reduce binding affinity to compact active sites but improve selectivity for larger pockets. Its polarizability could enhance halogen-bonding interactions, a feature absent in methoxy or alkyl derivatives .
B. CDK9 Inhibition and Anticancer Activity
- 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives : IC₅₀ values of 5.12–7.88 µM against CDK9, with substituents at position 2 (e.g., pyridin-4-yl, thiophen-3-yl) forming critical hydrogen bonds with Cys106 .
- 6-Iodo analog : Unreported activity, but steric effects may reduce potency compared to planar aryl substituents.
C. Antiviral Activity
Imidazo[1,2-a]pyrazines with 2-thiophen-3-yl or dihydroxy phenyl groups show efficacy against human coronaviruses. The iodine atom’s hydrophobicity might improve membrane permeability, but its size could interfere with target binding .
D. Alpha-Adrenergic Receptor Selectivity
Piperazinyl-substituted analogs (e.g., 8-(1-piperazinyl)imidazo[1,2-a]pyrazine) demonstrate α₂-adrenergic receptor selectivity (Ki ~10 nM). Substitution at position 6 with iodine may alter receptor affinity due to steric clashes .
A. Palladium-Catalyzed Carbonylation
- 6-Iodo synthesis : Likely via palladium-catalyzed coupling of 6-bromo/chloro precursors with iodine sources (e.g., NaI, CuI) .
- Yield : Comparable to 6-chloro derivatives (63–95% for aryl additions) .
B. Grignard Reagent Addition
- 6-Chloro derivatives: React with organomagnesium reagents (e.g., 4-methoxyphenylmagnesium bromide) to yield 8-arylated analogs (37–78% yield) .
- Iodo substitution : May require specialized conditions due to iodine’s lower reactivity in cross-coupling reactions.
Physicochemical and Conformational Properties
- Rotameric Conformations : Substituents at position 6 influence rotamer populations. The bulky iodine atom may stabilize specific conformers, altering binding modes .
- Optical Properties : Fused benzoimidazopyrrolopyrazines exhibit blue fluorescence, but iodine’s heavy atom effect could quench emission, limiting optical applications compared to methoxy or alkyl derivatives .
- Solubility : Iodo substitution reduces aqueous solubility compared to polar groups (e.g., -NH₂, -OH) but enhances lipid solubility for CNS-targeting applications .
Biological Activity
6-Iodoimidazo[1,2-a]pyrazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound consists of an imidazole ring fused to a pyrazine moiety, with an iodine atom at the sixth position. The molecular formula is C6H5I1N4 and it has a molecular weight of approximately 218.03 g/mol. The presence of iodine significantly influences the compound's chemical reactivity and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | Hep-2 (laryngeal carcinoma) | 20 |
This compound | HepG2 (hepatocellular carcinoma) | 18 |
This compound | MCF-7 (breast cancer) | 21 |
This compound | A375 (skin cancer) | 16 |
These findings suggest that the compound has potent anti-proliferative properties against multiple cancer types, comparable to standard chemotherapeutics like Doxorubicin .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors involved in cell signaling pathways. Notably, compounds in the imidazo[1,2-a]pyrazine class have been identified as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase-1), which plays a crucial role in regulating immune responses in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown potential as an antimicrobial agent. Studies have indicated that derivatives can inhibit bacterial growth and may serve as candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is essential for understanding its biological activity. Variations in substituents at different positions on the imidazo[1,2-a]pyrazine scaffold can significantly alter its potency and selectivity against various targets. For instance:
- Position 3 : The introduction of amino groups enhances anticancer activity.
- Position 6 : The presence of iodine increases reactivity and binding affinity to biological targets.
These modifications are crucial for optimizing the pharmacological profile of the compound .
Case Study 1: ENPP1 Inhibition
A recent study highlighted a derivative of imidazo[1,2-a]pyrazine that acts as a selective ENPP1 inhibitor with an IC50 value of 5.70 nM. This compound demonstrated enhanced immune response activation in tumor models when combined with anti-PD-1 therapy . Such findings underscore the potential of this class of compounds in cancer immunotherapy.
Case Study 2: Anticancer Efficacy
In another investigation involving multiple cancer cell lines, various derivatives were synthesized and tested for cytotoxic effects. One derivative exhibited IC50 values comparable to Doxorubicin across several cancer types, indicating substantial therapeutic potential .
Q & A
Basic Research Questions
Q. How can 6-Iodoimidazo[1,2-a]pyrazine be synthesized efficiently for academic research?
Methodological Answer: A room-temperature iodine-catalyzed multicomponent reaction (MCR) is widely used. This involves reacting 2-aminopyrazine with an aryl aldehyde and tert-butyl isocyanide in ethanol. Iodine (5 mol%) acts as a Lewis acid catalyst, enabling high yields (75–92%) with minimal byproducts . Key steps:
- Reagent Ratios: 1:1:1 molar ratio of aldehyde, 2-aminopyrazine, and isocyanide.
- Workup: Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Example: 4-Nitrobenzaldehyde yields 6-iodo derivatives with 89% efficiency under optimized conditions .
Q. What spectroscopic techniques confirm the structure of this compound derivatives?
Methodological Answer: Combine ¹H/¹³C NMR and HRMS (ESI-QTOF) for unambiguous confirmation:
- NMR: Look for imidazo[1,2-a]pyrazine core signals:
- ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm; NH₂ groups at δ 5.5–6.0 ppm .
- ¹³C NMR: C-I (C3) at ~95 ppm; fused ring carbons at 110–150 ppm .
Q. What are the primary biological activities associated with this compound derivatives?
Methodological Answer: Screen derivatives using standardized assays:
- Antioxidant Activity: DPPH radical scavenging (IC₅₀ values; 10–50 µM range) .
- Antimicrobial Activity: Broth microdilution (MIC against S. aureus: 2–8 µg/mL) .
- Anticancer Potential: MTT assay (e.g., 50% inhibition of HeLa cells at 20 µM) .
Q. How does halogen substitution (e.g., iodine vs. bromine) affect reactivity in imidazo[1,2-a]pyrazine systems?
Methodological Answer: Iodine enhances electrophilic substitution at C3 due to higher leaving-group ability. Comparative studies show:
- Reactivity: Iodo derivatives undergo Suzuki coupling 3× faster than bromo analogs.
- Regioselectivity: Iodine directs further functionalization to C5/C8 positions .
Q. What solvents and catalysts optimize cross-coupling reactions for this compound?
Methodological Answer: Use polar aprotic solvents (DMF, DMSO) with Pd catalysts:
- Catalyst: Pd(PPh₃)₄ (2 mol%) for Buchwald-Hartwig amination .
- Solvent Effect: DMSO increases reaction rate by 40% vs. THF .
Advanced Research Questions
Q. How can regioselectivity be controlled during electrophilic substitution of this compound?
Methodological Answer: Regioselectivity is governed by electron density. Computational studies (DFT) predict:
- Electrophilic Attack: Favors C3 > C5 due to higher electron density at C3 (Mulliken charge: -0.32 vs. -0.18) .
- Experimental Validation: Nitration at C3 yields 85% product; bromination at C5 requires Lewis acids (e.g., FeCl₃) .
Q. How do reaction conditions influence yield in iodine-catalyzed MCRs for imidazo[1,2-a]pyrazines?
Methodological Answer: Systematic optimization is critical:
Q. What strategies resolve contradictory data in fluorophore stability studies of imidazo[1,2-a]pyrazine hybrids?
Methodological Answer: Address photostability discrepancies via:
- Accelerated Aging: Expose compounds to UV (365 nm) for 24h; measure fluorescence decay.
- Crystallography: Compare X-ray structures (e.g., CCDC 1919367) to identify steric effects on stability .
- Cytotoxicity Controls: Use HEK293 cells to rule out false positives in cellular imaging .
Q. How can computational modeling guide the design of bioactive this compound derivatives?
Methodological Answer: Apply in silico tools:
- Docking Studies: Target PI3K (PDB: 4LSY) to predict binding affinity (ΔG < -8 kcal/mol) .
- ADMET Prediction: Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risk .
- QSAR Models: Correlate C8 substituents (e.g., -SO₂CH₃) with antimicrobial activity (R² = 0.89) .
Q. What mechanistic insights explain the antioxidant activity of this compound derivatives?
Methodological Answer: Probe mechanisms via:
- Radical Trapping: ESR spectroscopy confirms quenching of OH• radicals (g-factor: 2.006) .
- Electron Transfer: Cyclic voltammetry shows oxidation peaks at +0.75 V (vs. Ag/AgCl), indicating radical stabilization .
- Enzyme Inhibition: Measure IC₅₀ against xanthine oxidase (e.g., 15 µM for compound 10k) .
Notes
Properties
CAS No. |
1208082-27-2 |
---|---|
Molecular Formula |
C6H4IN3 |
Molecular Weight |
245.02 g/mol |
IUPAC Name |
6-iodoimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H4IN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H |
InChI Key |
GYRSSEXXLNAVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.